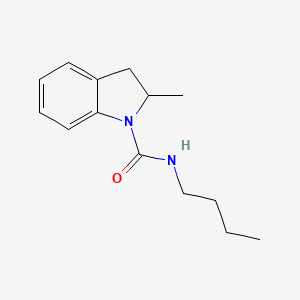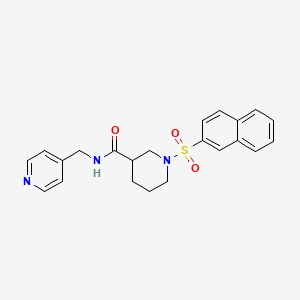![molecular formula C13H22N2O B5436202 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5436202.png)
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride, also known as BZA-5B, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the spirocyclic piperidine family and has shown promising results in various scientific research studies.
科学研究应用
3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as a neuroprotective agent. Studies have shown that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
This compound has also been studied for its potential as an anti-cancer agent. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, and inhibit tumor growth in animal models of cancer.
作用机制
The exact mechanism of action of 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride is not fully understood, but it is thought to act through multiple pathways. One proposed mechanism is that it acts as an antioxidant, scavenging free radicals and reducing oxidative stress. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, improve cognitive function, and protect neurons from damage. It has also been shown to induce apoptosis in cancer cells, and inhibit tumor growth.
实验室实验的优点和局限性
One advantage of using 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride in lab experiments is its relatively low toxicity. It has also been shown to have good stability and solubility in water, making it easy to work with in experiments. However, one limitation is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.
未来方向
There are many potential future directions for research on 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, either alone or in combination with other therapies. Further research is also needed to fully understand the mechanism of action of this compound, and to optimize its synthesis and formulation for use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research studies. Its potential therapeutic applications include neuroprotection and anti-cancer activity. Further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
合成方法
The synthesis of 3-(3-butenoyl)-3,9-diazaspiro[5.5]undecane hydrochloride involves a multi-step process that starts with the reaction of 4-piperidone with 3-butenoyl chloride. The resulting product is then treated with sodium hydride and 1,2-dibromoethane to form a spirocyclic intermediate. This intermediate is then reacted with ammonia to yield the final product, this compound. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
属性
IUPAC Name |
1-(3,9-diazaspiro[5.5]undecan-3-yl)but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-2-3-12(16)15-10-6-13(7-11-15)4-8-14-9-5-13/h2,14H,1,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLATUMNMMFBXIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC2(CCNCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-1-pyridin-3-yl-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]ethanone](/img/structure/B5436123.png)
![N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5436124.png)
![3-{2-[(2,2-dimethylpropyl)(ethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5436128.png)
![4-bromo-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5436137.png)
![5-[(4-acetylphenoxy)methyl]-N-(3-pyrrolidinylmethyl)-3-isoxazolecarboxamide hydrochloride](/img/structure/B5436144.png)
![N-(2-methoxybenzyl)-2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B5436150.png)
![3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5436155.png)
![2-{1-[(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5436163.png)
![2-{[5-(2-cyclohexylethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436174.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(1R*,2S*)-2-phenylcyclopropyl]benzamide](/img/structure/B5436176.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5436180.png)
![N,N,N',N'-tetramethyl-7-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5436203.png)

